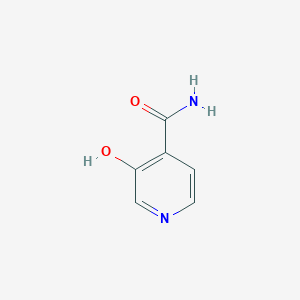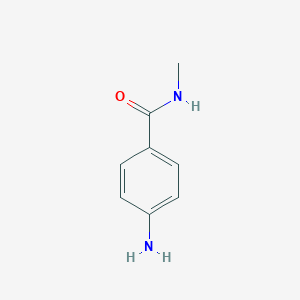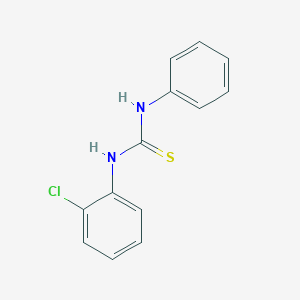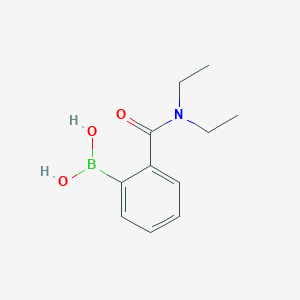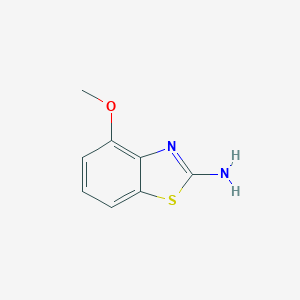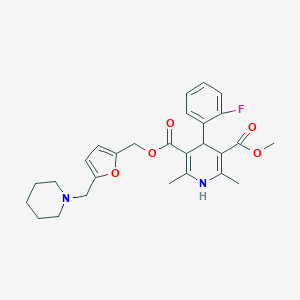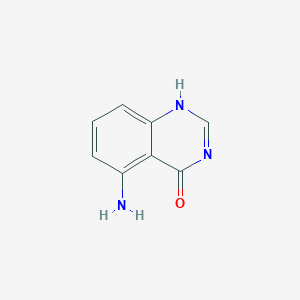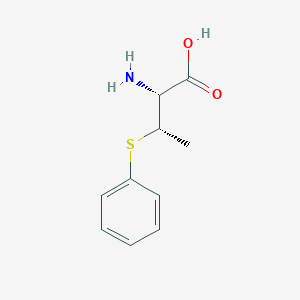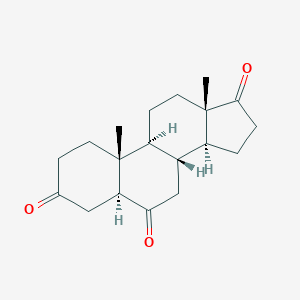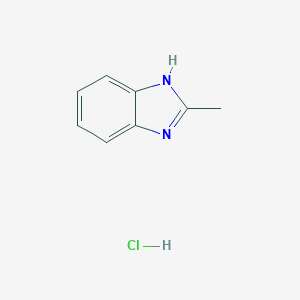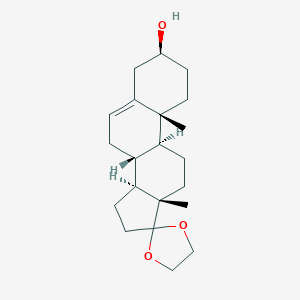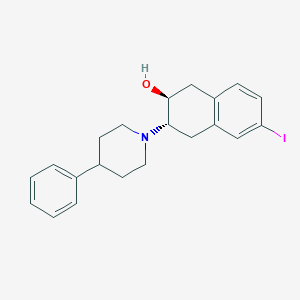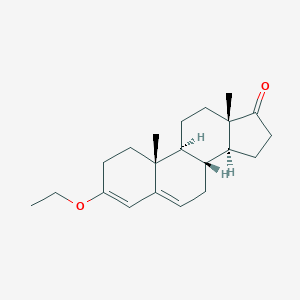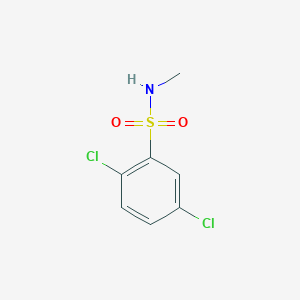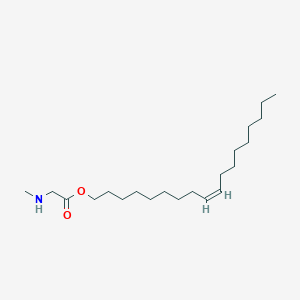
9-Octadecenyl (Z)-N-methylaminoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecenyl (Z)-N-methylaminoacetate, commonly known as ODMA, is a synthetic compound that has recently gained attention in scientific research. It is a derivative of oleic acid, a monounsaturated fatty acid commonly found in various foods, including olive oil, nuts, and seeds. ODMA has been found to have potential applications in various fields, including biomedicine and material science.
Mécanisme D'action
The mechanism of action of ODMA is not fully understood. However, it has been hypothesized that ODMA may exert its biological effects through its interaction with cell membranes and proteins.
Effets Biochimiques Et Physiologiques
ODMA has been found to have various biochemical and physiological effects. In vitro studies have shown that ODMA has potential anticancer and antimicrobial properties. ODMA has also been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ODMA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. ODMA is also stable under various conditions, making it suitable for long-term storage. However, ODMA has several limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for ODMA research. In biomedicine, further studies are needed to determine the mechanism of action of ODMA and its potential applications in the treatment of various diseases. In material science, further studies are needed to explore the potential use of ODMA in the development of self-healing materials. Additionally, further studies are needed to optimize the synthesis and purification of ODMA and to explore its potential applications in other scientific fields.
Méthodes De Synthèse
ODMA can be synthesized through a simple reaction between oleic acid and N-methylglycine in the presence of a catalyst. The reaction yields ODMA and water as a byproduct. The purity of the synthesized ODMA can be improved through various purification techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
ODMA has been found to have potential applications in various scientific fields, including biomedicine and material science. In biomedicine, ODMA has been studied for its potential anticancer and antimicrobial properties. In material science, ODMA has been studied for its potential use in the development of self-healing materials.
Propriétés
Numéro CAS |
10025-06-6 |
|---|---|
Nom du produit |
9-Octadecenyl (Z)-N-methylaminoacetate |
Formule moléculaire |
C21H41NO2 |
Poids moléculaire |
339.6 g/mol |
Nom IUPAC |
[(Z)-octadec-9-enyl] 2-(methylamino)acetate |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20-22-2/h10-11,22H,3-9,12-20H2,1-2H3/b11-10- |
Clé InChI |
CHBBKFAHPLPHBY-KHPPLWFESA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CNC |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CNC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOC(=O)CNC |
Autres numéros CAS |
10025-06-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



